molecular formula C10H7ClF2N2O2 B2390093 Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate CAS No. 1956328-02-1

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2390093
CAS No.: 1956328-02-1
M. Wt: 260.62
InChI Key: IKCAGJRHYHJOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a substituted benzimidazole derivative characterized by a chlorodifluoromethyl (-CF₂Cl) group at position 2 and a methyl carboxylate (-COOCH₃) at position 4 of the benzimidazole core. The chlorodifluoromethyl group introduces both electron-withdrawing and halogenated properties, which may enhance stability and reactivity in substitution reactions. The methyl carboxylate group contributes to solubility in organic solvents, distinguishing it from analogous carboxylic acid derivatives.

Properties

IUPAC Name

methyl 2-[chloro(difluoro)methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCAGJRHYHJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves the introduction of the chlorodifluoromethyl group into the benzimidazole core. One common method is through the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate serves as a vital building block in the design of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, thus facilitating the development of drugs aimed at treating a range of diseases.

Key Applications:

  • Antimicrobial Agents: Compounds derived from benzimidazole structures have been evaluated for their antimicrobial properties against various pathogens, demonstrating significant activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research: Research has shown that derivatives can inhibit cancer cell growth, particularly in colorectal carcinoma cell lines, outperforming standard treatments like 5-fluorouracil .

Biological Studies

The unique structure of this compound enhances its binding affinity to biological targets, making it useful in enzyme inhibition studies and receptor binding assays.

Mechanism of Action:
The compound's chlorodifluoromethyl group enhances its interaction with enzymes involved in disease processes, potentially leading to the modulation of critical biological pathways.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is also explored in the development of agrochemicals. Its chemical properties make it suitable for creating products that require specific interactions with biological systems.

Antimicrobial Activity

A study evaluated various benzimidazole derivatives for their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against resistant strains, showcasing their potential as effective antimicrobial agents .

Anticancer Efficacy

In another study focusing on anticancer properties, compounds derived from this compound were tested against HCT116 colorectal cancer cells. The most potent compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The benzimidazole core is common among related compounds, but substituent variations significantly influence their properties and applications. Key structural analogs include:

Compound Name Position 2 Substituent Position 4/6 Substituent Key Features
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate -CF₂Cl -COOCH₃ (position 4) High lipophilicity; potential for nucleophilic substitution at -CF₂Cl.
5-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine -O-CF₃ -NH₂ (position 2) Electron-withdrawing -O-CF₃ enhances acidity of the amine group.
2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole -CH₃ -O-CF₃ (position 5) Methyl group increases steric hindrance; -O-CF₃ improves thermal stability.
2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carboxylic acid -CF₃ -COOH (position 6) Carboxylic acid enables coordination to metals; used in ligand design.
2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde -CF₃ -CHO (position 6) Aldehyde group facilitates condensation reactions in organic synthesis.

Functional and Reactivity Comparisons

  • This contrasts with the -NH₂ group in 5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine, which may participate in hydrogen bonding .
  • Solubility : The methyl carboxylate in the target compound improves organic solubility compared to the carboxylic acid analog (e.g., 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxylic acid), which is more polar and water-soluble .
  • Reactivity : The -CF₂Cl group offers a site for nucleophilic substitution, whereas -CF₃ or -O-CF₃ substituents are typically inert. The carbaldehyde group in 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde enables Schiff base formation, useful in coordination chemistry .

Biological Activity

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

  • Molecular Formula : C10_{10}H7_7ClF2_2N2_2O2_2
  • Molecular Weight : 260.62 g/mol
  • CAS Number : 1956328-02-1
  • Purity : Typically >97% by HPLC .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorodifluoromethyl group enhances the compound's binding affinity, which may lead to:

  • Enzyme Inhibition : This compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting disease progression.
  • Receptor Modulation : The compound may activate or inhibit receptors that are crucial for cellular signaling and function .

Biological Activities

Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Some studies have reported antimicrobial properties against various pathogens.
  • Anticancer : Benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation through multiple mechanisms.
  • Neuropharmacological Effects : Compounds similar to this benzimidazole have been explored for their effects on GABA-A receptors, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

  • GABA-A Receptor Modulation :
    • A study identified benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. This compound could potentially enhance the effects of GABA, leading to improved therapeutic outcomes in conditions like anxiety and epilepsy .
  • Anticancer Activity :
    • Research has indicated that certain benzimidazole derivatives possess cytotoxic effects on cancer cell lines. The chlorodifluoromethyl substituent may enhance these effects by improving the compound's metabolic stability and bioavailability .
  • Antimicrobial Studies :
    • Preliminary investigations have shown that compounds with similar structures exhibit activity against bacterial strains, suggesting that this compound may also have potential as an antimicrobial agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

Compound NameStructureBiological Activity
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylateLacks chlorineReduced reactivity
Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylateAdditional fluorineEnhanced stability
This compoundContains Cl and FPotentially superior binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.